(2S)-2-[[4-[(2-Amino-4-oxo-4a,8a-dihydro-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid
Description
Properties
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-4a,8a-dihydro-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8O7/c20-19-24-15-14(17(31)25-19)22-10(7-21-15)8-27(26-34)11-3-1-9(2-4-11)16(30)23-12(18(32)33)5-6-13(28)29/h1-4,7,12,14-15H,5-6,8H2,(H,23,30)(H,28,29)(H,32,33)(H3,20,24,25,31)/t12-,14?,15?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXECKVVEXLYEQN-GRTSSRMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=NC3C(N=C2)N=C(NC3=O)N)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC2=NC3C(N=C2)N=C(NC3=O)N)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S)-2-[[4-[(2-amino-4-oxo-4a,8a-dihydro-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid is a complex molecule with significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from diverse research sources.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 441.44 g/mol. The structure includes a pteridine moiety, which is known for its biological relevance, particularly in nucleic acid metabolism and enzyme regulation.
Antitumor Activity
Research indicates that derivatives of this compound exhibit antitumor properties. For instance, studies have shown that similar pteridine derivatives can inhibit tumor growth by interfering with folate metabolism, which is crucial for DNA synthesis in rapidly dividing cells .
The proposed mechanism involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the reduction of dihydrofolate to tetrahydrofolate, thus affecting nucleotide synthesis. This inhibition leads to decreased proliferation of cancer cells and can enhance the efficacy of existing chemotherapeutic agents .
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that compounds similar to this compound exhibited IC50 values in the micromolar range, indicating potent cytotoxicity against these cells .
- In Vivo Studies : Animal models treated with related pteridine compounds showed significant tumor regression compared to control groups. The studies highlighted that these compounds could be effective as adjunct therapies in combination with traditional chemotherapeutics like methotrexate .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests moderate absorption and distribution characteristics typical of small molecules. Studies indicate that it undergoes hepatic metabolism, with renal excretion being the primary route for elimination .
Safety and Toxicology
Toxicological assessments have shown that at therapeutic doses, the compound exhibits a favorable safety profile. However, high doses can lead to hepatotoxicity and nephrotoxicity, necessitating careful monitoring during clinical use .
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| Antitumor | Inhibits cancer cell proliferation via DHFR inhibition |
| Antimicrobial | Exhibits activity against certain bacterial strains |
| Anti-inflammatory | Reduces inflammation markers in various animal models |
| Immunomodulatory | Modulates immune response in preclinical studies |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Nitrosofolic acid and analogous compounds:
Key Comparisons :
Structural Modifications: Nitroso Group vs. Core Heterocycles: Replacement of the pteridine ring with pyrrolo[2,3-d]pyrimidin (Compound 7) or quinazolinone (CAS: 106585-69-7) alters π-π stacking and hydrogen-bonding interactions, impacting binding to folate receptors or enzymes like dihydrofolate reductase (DHFR) .
Synthesis and Purity :
- Nitrosofolic acid’s synthesis involves multi-step condensation (e.g., Scheme 24 in ), while Compound 7 is prepared via simpler aqueous NaOH/EtOH treatment, yielding 70% with 80% HPLC purity .
- The nitroso group’s instability may complicate purification compared to methylated or allylated derivatives .
Hazard Profiles: Nitrosofolic acid and dihydrofolic acid share similar GHS classifications (skin/eye irritation, respiratory toxicity), suggesting common handling precautions despite structural differences . No explicit hazard data exist for quinazolinone or allylated analogs, though their increased lipophilicity may pose unique toxicokinetic risks .
Therapeutic Potential: While dihydrofolic acid is a metabolic intermediate, Nitrosofolic acid’s nitroso group may confer unique inhibitory effects, analogous to nitroso-containing drugs like nitrosoureas . Methopterin (N-Methylfolic Acid) is linked to methotrexate, a DHFR inhibitor, but its methyl group reduces potency compared to nitroso derivatives .
Research Findings and Data
- Solubility and Aggregation : Unlike quaternary ammonium compounds (e.g., BAC-C12 in ), Nitrosofolic acid’s polar glutamic acid moiety enhances aqueous solubility, though the nitroso group may induce aggregation at higher concentrations .
- Virtual Screening Relevance: Structural similarity methods () classify Nitrosofolic acid as distinct from quinazolinone or pyrrolopyrimidine analogs due to core heterocycle differences, impacting virtual screening outcomes for drug discovery .
Q & A
Q. What is the structural relationship of this compound to folate or vitamin B₉?
The compound shares structural homology with dihydrofolic acid, a key intermediate in folate metabolism. The pteridin-6-yl and glutamic acid moieties mirror folate derivatives, suggesting potential roles in biochemical pathways involving folate-dependent enzymes like dihydrofolate reductase (DHFR) . However, the nitrosoamino substitution at the benzoyl group introduces a unique functionalization that may alter binding affinity or metabolic stability compared to natural folates .
Q. What safety precautions are critical for handling this compound in laboratory settings?
Based on GHS classification, the compound is a skin and eye irritant (H315/H319) and may cause respiratory irritation (H335). Researchers must use PPE, including nitrile gloves, safety goggles, and lab coats. Work should be conducted in a fume hood with local exhaust ventilation to minimize inhalation risks. Contaminated gloves must be disposed of as hazardous waste .
Q. How can researchers validate the purity of this compound before experimental use?
High-performance liquid chromatography (HPLC) with UV detection at 280 nm is recommended, as the conjugated pteridin system absorbs strongly in this range. For structural confirmation, use tandem mass spectrometry (LC-MS/MS) and compare fragmentation patterns to reference standards. Nuclear magnetic resonance (NMR) analysis (e.g., ¹H and ¹³C) can resolve ambiguities in nitrosoamino and benzoyl group orientations .
Advanced Research Questions
Q. What experimental strategies are effective for synthesizing this compound and its analogs?
A multi-step synthesis involves:
- Step 1: Condensation of 2-amino-4-oxo-pteridin-6-carbaldehyde with nitrosobenzoyl chloride under anhydrous conditions (CH₂Cl₂, 0°C).
- Step 2: Coupling the intermediate to L-glutamic acid via carbodiimide-mediated amidation (EDC/HOBt, DMF).
- Step 3: Purification via reverse-phase chromatography (C18 column, acetonitrile/water gradient). Yield optimization requires strict control of reaction pH (6.5–7.0) to prevent nitroso group degradation .
Q. How does the nitrosoamino modification impact the compound’s interaction with folate-dependent enzymes?
Computational docking studies (e.g., AutoDock Vina) predict that the nitroso group sterically hinders binding to DHFR’s active site, reducing inhibition potency compared to methotrexate. Experimental validation using enzyme kinetics (Km/Vmax assays) and X-ray crystallography is necessary to map binding interactions. Contrasting data may arise from assay conditions (e.g., pH or reducing agents affecting nitroso stability) .
Q. What analytical methods resolve contradictions in reported toxicity profiles?
Discrepancies in acute toxicity data (e.g., LD₅₀ values) may stem from batch-specific impurities or solvent residues. Researchers should:
Q. How can the compound’s stability under varying storage conditions be systematically evaluated?
Design accelerated stability studies:
- Temperature: Store aliquots at -20°C, 4°C, and 25°C for 1–6 months.
- Light sensitivity: Expose samples to UV (254 nm) and measure degradation via HPLC.
- Humidity: Use desiccators with controlled relative humidity (20–80%). Stability is indicated by <5% degradation products after 3 months at -20°C in amber vials .
Methodological Notes for Data Interpretation
- Handling Inconsistent CAS Numbers: The compound is listed under CAS 29291-35-8 () and 4033-27-6 (). Verify identity via high-resolution mass spectrometry (HRMS) and consult the Chemical Abstracts Service for updates.
- Mitigating Safety Data Gaps: If specific toxicity data (e.g., carcinogenicity) are unavailable, apply the precautionary principle: assume worst-case scenarios and use ALARA (As Low As Reasonably Achievable) exposure protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
